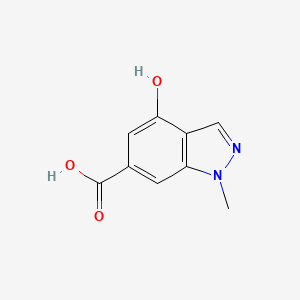

4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid

CAS No.: 1556216-36-4

Cat. No.: VC6407628

Molecular Formula: C9H8N2O3

Molecular Weight: 192.174

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1556216-36-4 |

|---|---|

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.174 |

| IUPAC Name | 4-hydroxy-1-methylindazole-6-carboxylic acid |

| Standard InChI | InChI=1S/C9H8N2O3/c1-11-7-2-5(9(13)14)3-8(12)6(7)4-10-11/h2-4,12H,1H3,(H,13,14) |

| Standard InChI Key | BJFLDJZPVCRZIL-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=N1)C(=CC(=C2)C(=O)O)O |

Introduction

Chemical Identity and Structural Features

4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid belongs to the indazole family, a class of bicyclic aromatic compounds featuring a fused benzene and pyrazole ring. Key structural and physicochemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of 4-Hydroxy-1-methyl-1H-indazole-6-carboxylic Acid

| Property | Value |

|---|---|

| CAS Number | 1556216-36-4 |

| Molecular Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Density | Not Available (N/A) |

| Melting Point | N/A |

| Boiling Point | N/A |

| Solubility | Likely polar due to -COOH and -OH groups |

The carboxylic acid at position 6 and hydroxyl group at position 4 enhance hydrogen-bonding capacity, which is critical for interactions with biological targets such as enzymes and receptors . The methyl group at position 1 contributes to steric stabilization, potentially improving metabolic stability compared to unsubstituted indazoles .

Synthetic Routes and Methodologies

While no dedicated synthesis for 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid has been reported, analogous indazole carboxylates are typically synthesized via cyclization, palladium-catalyzed coupling, or functional group interconversion . For example:

Cyclization of Hydrazine Derivatives

Indazoles are often prepared by cyclizing hydrazine derivatives with carbonyl compounds. A plausible route involves reacting 3-amino-4-hydroxybenzoic acid with methylhydrazine under acidic conditions to form the indazole core, followed by methylation at position 1 .

Transition Metal-Catalyzed Reactions

Palladium-mediated cross-coupling reactions could introduce substituents at specific positions. For instance, Suzuki-Miyaura coupling might install aryl groups at position 6 before oxidation to the carboxylic acid .

Post-Functionalization

Carboxylic acid groups are frequently introduced via hydrolysis of nitriles or esters. Methyl ester precursors, such as 1-methyl-1H-indazole-6-carboxylate, could be hydrolyzed under basic conditions to yield the target compound .

| Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| CFI-400945 | PLK4 | <10 nM | |

| Compound 82a | Pim-1/Pim-2/Pim-3 | 0.4/1.1/0.4 nM | |

| Compound 102 | FGFR1 | 30.2 ± 1.9 nM | |

| Compound 119 | ERK1/2 | 20/7 nM |

Antitumor Activity

Indazole carboxylates are potent kinase inhibitors. For example, CFI-400945, a (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivative, inhibits Polo-like kinase 4 (PLK4) at nanomolar concentrations and shows efficacy in colon cancer models . The carboxylic acid group in 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid may similarly coordinate with kinase ATP-binding sites.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Compounds like 102 (6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide) inhibit FGFR1 with IC₅₀ values of ~30 nM . The presence of a carboxylic acid at position 6 in the target compound suggests potential for analogous interactions with FGFRs.

ERK and IDO1 Modulation

Indazole derivatives also target extracellular signal-regulated kinases (ERK) and indoleamine 2,3-dioxygenase 1 (IDO1). Compound 119 inhibits ERK1/2 with IC₅₀ values of 20 and 7 nM, while 120 suppresses IDO1 (IC₅₀ = 5.3 μM) . The hydroxyl and carboxylic acid groups in 4-hydroxy-1-methyl-1H-indazole-6-carboxylic acid could enhance binding to these enzymes’ active sites.

Physicochemical and Pharmacokinetic Considerations

The compound’s solubility and permeability are influenced by its ionizable groups. The carboxylic acid (pKa ~4–5) and hydroxyl group (pKa ~10) render it water-soluble at physiological pH, but may limit blood-brain barrier penetration. Methylation at position 1 could reduce first-pass metabolism by cytochrome P450 enzymes, improving oral bioavailability compared to unmethylated analogs .

Applications in Drug Discovery

4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid serves as a versatile scaffold for designing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume